[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Overview
Description
[3-(3-Methylbutyl)-1-bicyclo[111]pentanyl]methanesulfonyl chloride is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the methanesulfonyl chloride group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Methylbutyl)-1-bicyclo[111]pentanyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be used in the production of advanced materials, such as polymers and coatings. Its unique structural features can impart desirable properties to these materials, such as increased stability and enhanced performance.
Mechanism of Action
The mechanism of action of [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems. The bicyclo[1.1.1]pentane core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl fluoride
- [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl bromide
- [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl iodide
Uniqueness
Compared to its analogs, [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is unique due to the presence of the chloride group, which can undergo specific reactions that its fluoride, bromide, and iodide counterparts may not. This uniqueness makes it a valuable compound for exploring new chemical transformations and developing novel materials.
Properties
IUPAC Name |
[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO2S/c1-9(2)3-4-10-5-11(6-10,7-10)8-15(12,13)14/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIXOLMFBOQHGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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